molecular formula C18H14N4O2S3 B2997328 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide CAS No. 1797891-57-6

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2997328
CAS No.: 1797891-57-6
M. Wt: 414.52
InChI Key: WBASUEZUOHUGFW-UHFFFAOYSA-N
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Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that features a thiazole ring, a pyridine moiety, and a thiophene sulfonamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide are tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . The inhibition of these enzymes can disrupt the signal transduction pathways, leading to the inhibition of cell growth and proliferation . Thiazoles, a key component of this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

The compound’s interaction with tyrosine kinases affects multiple biochemical pathways. By inhibiting tyrosine kinases, the compound can disrupt the signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis . This can lead to the inhibition of cell growth and proliferation, effectively acting as an antitumor agent .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation due to its interaction with tyrosine kinases . This makes it a potential therapeutic agent for conditions characterized by uncontrolled cell growth, such as cancer .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and therefore its bioavailability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyridine moiety is introduced via a nucleophilic substitution reaction. The final step involves the sulfonation of the thiophene ring to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as 2,4-disubstituted thiazoles, which exhibit diverse biological activities.

    Pyridine Derivatives: Compounds like pyridine-2-sulfonamide, known for their antimicrobial properties.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide, used in medicinal chemistry for their anti-inflammatory effects.

Properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S3/c23-27(24,17-4-2-10-25-17)22-14-7-5-13(6-8-14)16-12-26-18(21-16)20-15-3-1-9-19-11-15/h1-12,22H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBASUEZUOHUGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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